4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is likely a heterocyclic compound due to the presence of thieno[3,4-c]pyrazole in its structure . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Based on its structure, it might undergo reactions typical of amides, pyrazoles, and thiophenes .Scientific Research Applications
Heterocyclic Synthesis
- In the field of heterocyclic chemistry, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and show potential for the creation of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Biological Evaluation and Potential Therapeutic Uses
- A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential biological applications (Saeed et al., 2015).
- Another study reported the synthesis of thieno[2,3-c]pyrazole compounds with significant antibacterial and anti-inflammatory properties, suggesting their use in medicinal chemistry (El-Dean et al., 2015).
Development of Novel Pharmaceuticals
- Compounds with a similar structure have been synthesized and evaluated for their potential as vasopressin receptor antagonists, contributing to the development of new pharmaceutical agents (Albright et al., 2000).
- Another research focused on the synthesis of pyrazole derivatives as BCR-ABL kinase inhibitors, showing moderate to potent activities, thus presenting a potential for chronic myelogenous leukemia treatment (Hu et al., 2015).
Antimicrobial and Antifungal Applications
- Certain derivatives were found to have excellent antimicrobial and antifungal activities, particularly against gram-positive and gram-negative bacteria and Candida strains (Bikobo et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-25(20-13-11-19(12-14-20)15-18-7-3-1-4-8-18)26-24-22-16-30-17-23(22)27-28(24)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLJDQFLERTSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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